(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzyl bromide with an appropriate amino acid derivative under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the amino acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxybenzylamine.
Substitution: Formation of 2,5-dimethoxybenzyl derivatives with various substituents.
Scientific Research Applications
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The methoxy groups and amino acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzyl alcohol: Shares the same benzyl group but lacks the amino acid moiety.
2,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of the amino acid.
2,6-Dimethoxybenzyl bromide: Similar benzyl group with different substitution pattern.
Uniqueness
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to the presence of both the amino acid and the dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
QMAVJLLJGFZIKV-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CN)C(=O)O |
Origin of Product |
United States |
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